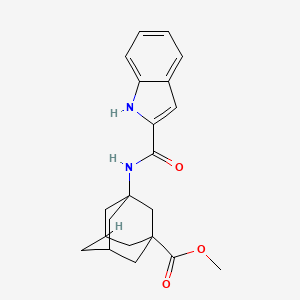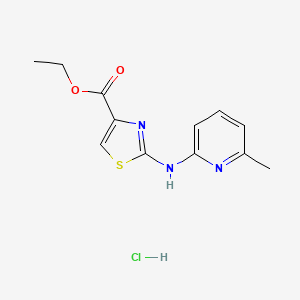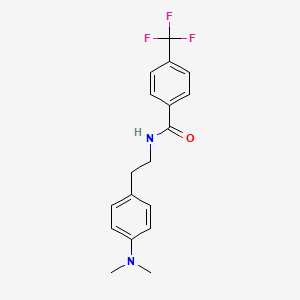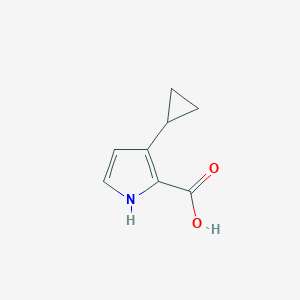
Acide 3-cyclopropyl-1H-pyrrole-2-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse organocatalytique des pyrroles
L'acide pyrrole-2-carboxylique, un proche parent de l'acide 3-cyclopropyl-1H-pyrrole-2-carboxylique, joue un rôle important dans la synthèse organocatalytique des pyrroles . Ce processus est crucial pour la construction de divers échafaudages structurels et est devenu un sujet brûlant dans la recherche actuelle .
Applications pharmaceutiques
Les composés pyrroliques possèdent des activités biologiques remarquables, ce qui les rend précieux dans les applications pharmaceutiques . Ils servent d'intermédiaires dans la synthèse de nombreux produits naturels .
Applications en science des matériaux
Les composés pyrroliques sont également utilisés dans des applications de science des matériaux . Leurs propriétés uniques les rendent adaptés à diverses applications, notamment le développement de nouveaux matériaux .
Synthèse d'antagonistes de la cholécystokinine
L'acide pyrrole-2-carboxylique est utilisé dans la synthèse d'antagonistes de la cholécystokinine . Ce sont des médicaments utilisés pour traiter plusieurs troubles gastro-intestinaux .
Synthèse d'antihypertenseurs benzopyraniques
Une autre application de l'acide pyrrole-2-carboxylique est la synthèse d'antihypertenseurs benzopyraniques . Ce sont des médicaments utilisés pour traiter l'hypertension artérielle .
Synthèse d'azepinediones
L'acide pyrrole-2-carboxylique est également utilisé dans la synthèse d'azepinediones . Ces composés ont diverses applications en chimie médicinale .
Développement de pesticides
Sur la base de la structure chimique de l'agent insecticide et acaricide très efficace chlorfenapyr, les composés pyrroliques sont explorés pour le développement de nouveaux candidats pesticides .
Chimie verte
La synthèse de composés pyrroliques s'aligne sur les principes de la chimie verte . Les approches organocatalytiques offrent une nouvelle alternative du point de vue de l'efficacité synthétique .
Mécanisme D'action
Target of Action
Many bioactive compounds, including those with a pyrrole nucleus, are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The compound’s interaction with its targets would typically involve binding to the active site of the target molecule, leading to a change in the target’s activity . The exact nature of this interaction would depend on the specific targets and the structure of the compound.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the compound’s solubility could affect its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
3-Cyclopropyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrrole-2-carboxylate decarboxylase, an enzyme involved in the decarboxylation of pyrrole-2-carboxylic acid. This interaction can modulate the enzyme’s activity, affecting the overall metabolic pathway . Additionally, 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, affecting overall cell health and function.
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit pyrrole-2-carboxylate decarboxylase, leading to a buildup of pyrrole-2-carboxylic acid and subsequent metabolic changes. Additionally, 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, influencing the decarboxylation process and subsequent metabolic flux . The compound can also affect the levels of various metabolites, leading to changes in metabolic homeostasis. Additionally, 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid may interact with cofactors, modulating their availability and activity in metabolic reactions.
Transport and Distribution
Within cells and tissues, 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with transporters can affect its concentration in different tissues, leading to tissue-specific effects.
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation.
Propriétés
IUPAC Name |
3-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUCKYAPXLSACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
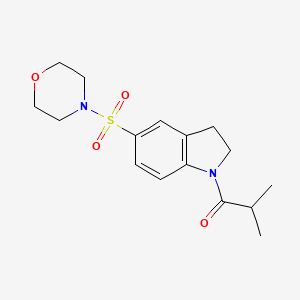

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
![4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2537246.png)
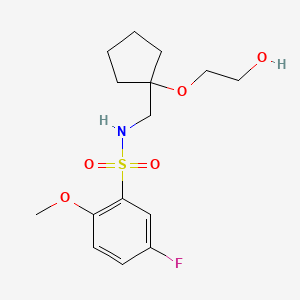
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

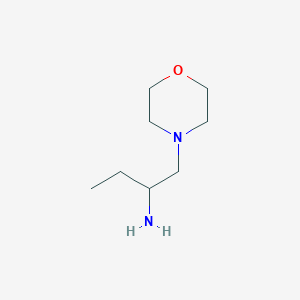
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
